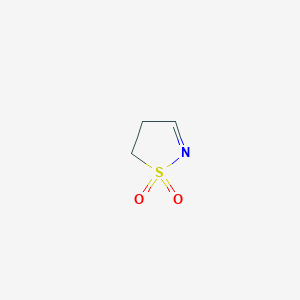![molecular formula C7H4N4 B1319675 1H-Pyrazolo[3,4-b]pyridin-3-carbonitril CAS No. 956010-88-1](/img/structure/B1319675.png)
1H-Pyrazolo[3,4-b]pyridin-3-carbonitril
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . The reaction conditions typically involve the use of acidic or basic catalysts and solvents such as ethanol or acetic acid. The choice of reagents and conditions can influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as phosphodiesterase-4 or neutrophil elastase . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects. Additionally, it can interact with receptors such as A1-adenosine or prostaglandin E2 receptor 1, modulating their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-c]pyridine: Similar structure but different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-b]pyridine: Different position of the nitrogen atoms in the fused ring system.
1H-Pyrazolo[3,4-b]quinoline: Contains an additional benzene ring fused to the pyridine ring.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile lies in its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFRYQNNVUSEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597971 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956010-88-1 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthetic route for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) described in the research?
A1: The new synthetic route presented in the research [] offers a more efficient and practical approach to producing compound 9, a crucial intermediate in riociguat synthesis. Starting with commercially available methyl 2-chloronicotinate, this method achieves a 55% overall yield in just four steps. The key improvements include a one-step hydrazinolysis and intramolecular substitution to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol (30) and a regioselective N1-benzylation to yield compound 31. Furthermore, the research introduces the previously unreported compound 32, 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes Pd-catalyzed cyanation to produce the target compound 9. This innovative approach provides a valuable alternative for riociguat synthesis.
Q2: What structural information about compound 31, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, was obtained through the research?
A2: The research utilized a variety of analytical techniques to confirm the structure of compound 31 []. These techniques include:
Q3: Why is the synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile important?
A3: This compound serves as a key intermediate in the synthesis of vericiguat [], a medication used for the treatment of chronic heart failure. Developing efficient and practical synthetic routes for this key intermediate is crucial for the cost-effective production of vericiguat, ultimately increasing its accessibility to patients in need.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)








